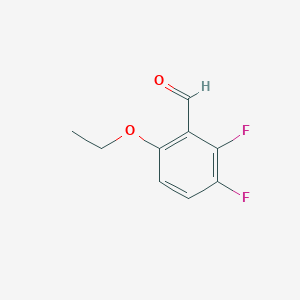

6-Ethoxy-2,3-difluorobenzaldehyde

Overview

Description

6-Ethoxy-2,3-difluorobenzaldehyde, also known as EFDB, is a chemical compound. It has a molecular weight of 186.16 . The IUPAC name for this compound is 6-ethoxy-2,3-difluorobenzaldehyde . The InChI code for this compound is 1S/C9H8F2O2/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-5H,2H2,1H3 .

Molecular Structure Analysis

The InChI code for 6-Ethoxy-2,3-difluorobenzaldehyde is 1S/C9H8F2O2/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-5H,2H2,1H3 . This indicates that the compound has a molecular formula of C9H8F2O2 .Physical And Chemical Properties Analysis

6-Ethoxy-2,3-difluorobenzaldehyde is a solid at room temperature . The storage temperature for this compound is ambient temperature .Scientific Research Applications

Surfactant Studies

Ethoxylated alcohols, including compounds like 6-Ethoxy-2,3-difluorobenzaldehyde, are primarily used as non-ionic surfactants in various products ranging from household cleaners and toiletries to industrial cleaners. These compounds have been studied for their potential allergenic activities and the formation of allergenic autoxidation products like formaldehyde and peroxides under certain conditions, which might contribute to allergic contact dermatitis (Bergh et al., 1998).

Anti-Obesity Potential

Some derivatives of benzaldehyde, such as 2,4,6-trihydroxybenzaldehyde, have been explored for their potential anti-obesity effects. These compounds have shown to suppress adipocyte differentiation and fat accumulation, presenting a possibility for compounds like 6-Ethoxy-2,3-difluorobenzaldehyde to be researched in similar contexts (Kim et al., 2015).

Neuroprotective Effects

Vanillin, a compound structurally related to benzaldehyde, has displayed potential neuroprotective activities, suggesting the possibility for compounds like 6-Ethoxy-2,3-difluorobenzaldehyde to be studied for similar benefits. Vanillin has been reported to cross the blood-brain barrier and exhibit antioxidative and neuroprotective activities, indicating a broader spectrum of potential neurological applications for related compounds (Dhanalakshmi et al., 2016).

Vasculoprotective Effects

Compounds like 3-hydroxybenzaldehyde have shown vasculoprotective effects, suggesting the potential for structurally similar compounds like 6-Ethoxy-2,3-difluorobenzaldehyde to be explored for cardiovascular benefits. These effects include the prevention of vascular smooth muscle cells proliferation and endothelial cells inflammation, contributing to the potential therapeutic use in vasculoprotective treatments (Kong et al., 2016).

properties

IUPAC Name |

6-ethoxy-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFFKGUXHHUHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-2,3-difluorobenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)

![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)